Tris-Borate-EDTA buffer, 5X

Vue d'ensemble

Description

Tris-Borate-EDTA (TBE) buffer, 5X concentrate, is a high-performance buffering system widely used in molecular biology for nucleic acid electrophoresis. Its formulation comprises Tris base (a pH stabilizer), boric acid (a buffering agent), and EDTA (a metal ion chelator). At working concentration (1X), it contains 89 mM Tris-Borate and 2 mM EDTA, maintaining a pH of 8.3. The 5X concentrate offers logistical advantages, including reduced storage volume and flexibility in dilution for diverse applications such as:

- Agarose and polyacrylamide gel electrophoresis (PAGE) for DNA/RNA separation.

- Restriction fragment length polymorphism (RFLP) analysis and nucleic acid purification.

- Compatibility with high-resolution techniques like denaturing PAGE and DNA sequencing.

The 5X formulation enhances conductivity and buffering capacity, ensuring sharp nucleic acid band resolution even under prolonged electrophoresis conditions.

Méthodes De Préparation

Composition and Chemical Properties of 5X TBE Buffer

The 5X TBE buffer formulation derives its efficacy from the synergistic interaction of its three components. Tris base (121.14 g/mol) establishes the primary buffering capacity, operating effectively between pH 7–9. Boric acid (61.83 g/mol) extends buffering into the alkaline range (pH 8–10), while EDTA (372.24 g/mol for dihydrate) chelates divalent cations that could otherwise activate nucleases. At 5X concentration, the buffer contains:

| Component | Molarity (5X) | Mass per Liter (g) |

|---|---|---|

| Tris base | 450 mM | 54.51 |

| Boric acid | 450 mM | 27.82 |

| EDTA (dihydrate) | 10 mM | 3.72 |

Table 1: Standard composition of 5X TBE buffer.

The pH stabilizes at 8.3 ± 0.1 after dissolution, within the overlapping buffering ranges of Tris (pKa 8.06) and boric acid (pKa 9.24). This mildly alkaline environment prevents nucleic acid degradation while maintaining optimal electrophoretic mobility.

Step-by-Step Preparation Protocols

Classical Laboratory Preparation Method

The most widely cited protocol involves sequential dissolution of components in deionized water:

- Dissolve Tris base : Add 54.51 g of Tris to 800 mL of distilled water under constant magnetic stirring. Tris exhibits high solubility (≥500 g/L at 25°C), ensuring rapid dissolution.

- Add boric acid : Introduce 27.82 g of boric acid to the Tris solution. Due to boric acid’s lower solubility (47.2 g/L at 20°C), extended stirring (15–20 minutes) may be required.

- Incorporate EDTA : Slowly add 3.72 g of EDTA disodium dihydrate. EDTA’s solubility increases with pH, so partial dissolution occurs as the solution alkalizes.

- Adjust final volume : Bring the solution to 1 L with distilled water and mix thoroughly.

- pH verification : Measure pH using a calibrated electrode. While most protocols report self-adjustment to pH 8.3, minor deviations (±0.2) may necessitate titration with HCl or NaOH.

Critical Note: Some variants specify using anhydrous EDTA (336.21 g/mol), requiring only 3.36 g/L. Researchers must verify the EDTA hydrate form to ensure molar accuracy.

Industrial-Scale Manufacturing Insights

Commercial preparations (e.g., Sigma-Aldrich T6400) employ 0.2 μm filtration to eliminate particulates and microbial contaminants. Lyophilized formulations show enhanced shelf stability but require reconstitution with RNAse-free water. Batch testing for conductivity (1.4–1.6 mS/cm at 5X) and absorbance (A260 < 0.05) ensures lot consistency.

Optimization of Critical Parameters

Solubility Challenges and Mitigation Strategies

Boric acid’s limited solubility often causes cloudiness during preparation. Warming the solution to 37°C increases solubility to 275 g/L, facilitating clear buffer formation. EDTA’s pH-dependent solubility necessitates adding it after Tris and boric acid, as the rising pH from Tris dissolution prevents EDTA precipitation.

pH Adjustment Nuances

Although the buffer self-adjusts to ~8.3, precise applications (e.g., capillary electrophoresis) may require fine-tuning:

- For lower pH (8.0–8.2) : Add 1–2 mL of concentrated HCl per liter.

- For higher pH (8.4–8.5) : Titrate with NaOH pellets.

Exceeding pH 8.5 risks borate polymerization, which alters conductivity and fragment migration rates.

Troubleshooting Common Preparation Issues

Persistent Turbidity

Causes:

- Insufficient boric acid dissolution : Extend stirring time or warm to 37°C.

- EDTA hydration mismatch : Confirm whether the protocol specifies anhydrous or dihydrate EDTA.

Abnormal Electrophoretic Migration

Post-preparation quality checks should include:

- Conductivity assay : 5X TBE should measure 6.8–7.2 mS/cm at 25°C. Deviations >10% indicate incorrect molar ratios.

- UV spectrophotometry : Absorbance >0.1 at 260 nm suggests nucleic acid contamination from impure reagents.

Applications Dictating Preparation Precision

The 5X formulation’s high buffering capacity (β = 0.03–0.05) makes it ideal for:

- Denaturing PAGE : 7 M urea in 1X TBE resolves ssDNA fragments differing by 1 nucleotide.

- Pulsed-field gel electrophoresis : 5X stock ensures consistent ionic strength during extended runs.

- CRISPR guide RNA purification : Borate inhibits RNAse activity better than acetate buffers.

Emerging Innovations in Buffer Preparation

Recent advances include:

Analyse Des Réactions Chimiques

Tris-Borate-EDTA buffer is primarily used as a buffer solution and does not undergo significant chemical reactions under normal conditions. the components of the buffer can participate in various reactions:

Tris base: Acts as a buffering agent, maintaining the pH of the solution.

Boric acid: Provides buffering capacity and can form complexes with various molecules.

EDTA: Acts as a chelating agent, binding divalent cations such as magnesium and calcium, which are essential cofactors for many enzymes

Applications De Recherche Scientifique

Tris-Borate-EDTA buffer is extensively used in scientific research, particularly in the fields of molecular biology and biochemistry:

Electrophoresis: Used as a running buffer in agarose and polyacrylamide gel electrophoresis for the separation of DNA and RNA fragments.

DNA Sequencing: Employed in automated DNA sequencing techniques.

Protein Analysis: Utilized in the electrophoretic separation of proteins and nucleic acids.

Plasmid Isolation: Used in the isolation and purification of plasmid DNA from bacterial cultures.

Mécanisme D'action

The effectiveness of Tris-Borate-EDTA buffer in electrophoresis is due to its ability to maintain a stable pH and provide ions that facilitate the movement of nucleic acids through the gel matrix. The Tris base maintains a slightly basic pH, keeping DNA deprotonated and soluble in water. Boric acid contributes to the buffering capacity, while EDTA chelates divalent cations, preventing enzymatic degradation of nucleic acids .

Comparaison Avec Des Composés Similaires

Comparison with Similar Buffers

Key Buffers in Molecular Biology

TBE is frequently compared to Tris-Acetate-EDTA (TAE) and Tris-Citrate buffers. Below is a detailed analysis:

Table 1: Comparative Analysis of TBE, TAE, and Tris-Citrate Buffers

Performance in Electrophoresis

TBE vs. TAE :

- TBE ’s borate ions form transient complexes with DNA, reducing electroendosmosis and improving small-fragment resolution. However, borate can interfere with downstream processes like ligation or PCR, necessitating post-electrophoresis purification.

- TAE ’s lower conductivity minimizes heat generation, making it ideal for large DNA fragments (>1 kb) and routine agarose gels. Its acetate component is less inhibitory to enzymes, favoring applications like gel extraction.

TBE vs. Tris-Citrate :

pH and Stability Considerations

- TBE ’s alkaline pH (8.3–8.9) stabilizes nucleic acid structure and prevents acid hydrolysis.

- TAE operates at pH 8.6, but its buffering capacity diminishes during extended runs, requiring buffer recirculation.

- Tris-Citrate ’s near-neutral pH (7.1) supports enzyme functionality but is incompatible with high-resolution nucleic acid techniques.

Research Findings

- Sharp Band Resolution : 5X TBE produces distinct bands in denaturing PAGE, critical for DNA sequencing and RNA-protein interaction studies (e.g., EMSA).

- Compatibility with Stains : TBE performs well with ethidium bromide, SYBR Safe, and silver staining.

- Limitations : Borate in TBE can precipitate with divalent cations (e.g., Mg²⁺), necessitating EDTA to chelate metal ions.

Activité Biologique

Tris-Borate-EDTA (TBE) buffer is a widely utilized buffer in molecular biology, particularly for the separation and analysis of nucleic acids through gel electrophoresis. The composition of TBE includes Tris base, boric acid, and EDTA, providing a stable environment for nucleic acid manipulation. This article explores the biological activity of 5X TBE buffer, emphasizing its applications, mechanisms, and comparative effectiveness in various electrophoretic techniques.

Composition and Preparation

The 5X TBE buffer is prepared with the following components:

| Component | Molecular Weight (g/mol) | Concentration in 1X (mM) | Concentration in 5X (mM) | Amount for 1L of 5X |

|---|---|---|---|---|

| Tris Base | 121.14 | 89 | 445 | 54.51 g |

| Boric Acid | 61.83 | 89 | 445 | 27.82 g |

| EDTA (disodium salt) | 372.24 (anhydrous) | 2 | 10 | 3.36 g |

To prepare the buffer, dissolve the specified amounts of each component in deionized water to achieve a final volume of one liter at a pH of approximately 8.3 .

Electrophoresis

TBE buffer is primarily used for agarose and polyacrylamide gel electrophoresis . Its high buffering capacity allows for effective separation of nucleic acids, particularly short fragments (less than 1.5 kbp) due to its ability to maintain a stable pH during electrophoresis . The presence of EDTA chelates divalent metal ions, which can inhibit nucleases, thereby protecting DNA and RNA from degradation during analysis .

Case Studies

-

DNA Fragment Analysis :

A study demonstrated that using TBE buffer resulted in sharper bands during the electrophoresis of PCR products compared to other buffers like TAE (Tris-Acetate-EDTA). This was attributed to TBE's superior buffering capacity, which maintains pH stability better during prolonged runs . -

RNA Sequencing :

TBE has been successfully employed in RNA sequencing protocols, where it facilitated the resolution of RNA fragments by preventing degradation and ensuring consistent migration patterns in gels . -

Automated DNA Sequencing :

In automated DNA sequencing applications, TBE is preferred due to its ability to provide high-resolution separation of DNA fragments, which is crucial for accurate base calling in sequencing technologies .

Comparative Effectiveness

When comparing TBE with other buffers such as TAE, several factors come into play:

| Buffer Type | Buffering Capacity | Best For | Limitations |

|---|---|---|---|

| TBE | High | Short DNA fragments (<1.5 kbp) | Poor recovery of nucleic acids |

| TAE | Moderate | Long DNA fragments (>1.5 kbp) | Less sharp resolution for short fragments |

TBE provides better resolution for smaller DNA fragments but may inhibit enzymatic reactions due to borate's interaction with nucleotides and enzymes .

Safety and Handling

TBE buffer is generally safe to handle; however, standard laboratory safety protocols should be followed. This includes wearing gloves and goggles when preparing or using the buffer to prevent any potential irritation from chemical exposure .

Q & A

Basic Questions

Q. What is the standardized method for preparing 5X TBE buffer from powder, and how do deviations affect experimental outcomes?

To prepare 5X TBE buffer:

- Dissolve 54.51 g Tris base (450 mM), 27.82 g boric acid (450 mM), and 3.36 g EDTA (10 mM) in 1 L of deionized water. Adjust pH to 8.3 ± 0.1 .

- Filter through 0.2 µm membranes to remove particulates .

- Critical Notes :

- Use anhydrous Na₂EDTA (MW 336.21) for accuracy; dihydrate forms (MW 372.24) require adjusted quantities .

- Precipitation occurs if stored at 4°C; store at room temperature (RT) for ≤3 months .

- Deviations in Tris:borate ratios reduce buffering capacity, leading to pH drift during electrophoresis and distorted DNA migration .

Q. What safety protocols are essential for handling 5X TBE buffer?

- Personal Protection : Wear nitrile gloves, goggles, and a lab coat. Avoid inhalation of dust when weighing powders .

- Hazard Mitigation :

- Storage : Keep in airtight containers away from heat sources to prevent degradation .

Q. What are the standard electrophoresis conditions for 5X TBE buffer in nucleic acid separation?

- Dilute to 1X (89 mM Tris-borate, 2 mM EDTA) for agarose (0.8–2%) or polyacrylamide gels (6–15%) .

- Voltage : 5–10 V/cm for agarose; 10–15 V/cm for PAGE .

- Applications : Optimal for DNA fragments <1.5 kb; larger fragments (>3 kb) migrate anomalously due to borate’s sieving effects .

Advanced Research Questions

Q. How can 5X TBE buffer be optimized for resolving small (<100 bp) vs. large (>5 kb) DNA fragments?

- Small Fragments :

- Large Fragments :

Q. How to resolve contradictions in migration patterns when switching between TBE and TAE buffers?

- Key Factors :

- Buffer Conductivity : TBE’s higher borate content increases ionic strength, reducing voltage drop and heating but slowing migration .

- EDTA Concentration : TBE’s 2 mM EDTA chelates Mg²⁺, inhibiting nucleases but interfering with Mg²⁺-dependent downstream steps (e.g., ligation). Dialyze samples post-electrophoresis if required .

- Methodological Adjustments :

Q. What causes smearing or band broadening in high-throughput 5X TBE-based electrophoresis, and how is it mitigated?

- Root Causes :

- Solutions :

Q. How does 5X TBE buffer perform in non-electrophoresis applications, such as electroosmotic flow (EOF) measurements?

- EOF Stability : TBE’s borate-Tris complexes reduce pH fluctuations, enabling stable EOF in microfluidic devices. For 1X TBE at pH 8.3, EOF mobility is ~2.5 × 10⁻⁴ cm²/V·s .

- Optimization :

Q. What are the implications of 5X TBE buffer depletion during long-read sequencing gel runs?

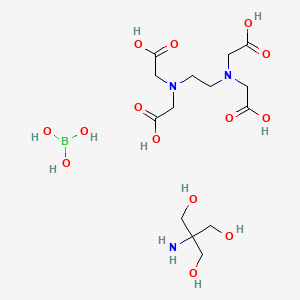

Propriétés

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.C4H11NO3.BH3O3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8;2-1(3)4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2;2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBLTNPMIGYQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30BN3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611705 | |

| Record name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610769-35-2 | |

| Record name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris Borate EDTA buffer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.